molecular formula C6H3LiN4O2 B2458847 Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate CAS No. 1799434-66-4

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate

Cat. No.: B2458847
CAS No.: 1799434-66-4
M. Wt: 170.06
InChI Key: RLEXWKVDQSKKSU-UHFFFAOYSA-M
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Description

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a chemical compound with the molecular formula C6H3LiN4O2 It is known for its unique structure, which includes a triazole ring fused to a pyrazine ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid. This reaction forms the triazole ring, which is then fused to the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The product is usually purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolopyrazine ring undergoes tele-substitution, where nucleophiles attack positions distal to the leaving group. This reactivity is influenced by solvent polarity and reaction conditions.

Key Findings:

  • Solvent Effects : Aprotic solvents with lower dielectric constants (e.g., cyclohexane, ε = 2.02) favor higher yields of the 5-isomer (46c ) in bromo-triazolopyrazine substitution reactions, while polar solvents (e.g., acetonitrile, ε = 37.5) suppress isomer formation .

SolventDielectric Constant5-Isomer Yield (%)8-Isomer Yield (%)Total Yield (%)
Cyclohexane2.02352458
Toluene2.3831840
Acetonitrile37.543345
  • Nucleophile Scope : Alcohols (e.g., 2-phenylethan-1-ol), amines, and water participate in substitution. For example, reaction with 2-phenylethan-1-ol yields 8-phenethoxy-3-phenyl- triazolo[4,3-a]pyrazine (31 ) in 58% yield .

Oxidation and Reduction Reactions

The triazolopyrazine ring and carboxylate group are susceptible to redox transformations.

Oxidation:

  • Ring Oxidation : Strong oxidants like potassium permanganate target the pyrazine moiety, forming hydroxylated or ketone derivatives.

  • Decarboxylation : Under oxidative conditions, the carboxylate group may decarboxylate, yielding neutral triazolopyrazine derivatives.

Reduction:

  • Ring Hydrogenation : Catalytic hydrogenation or reducing agents (e.g., NaBH4) partially saturate the pyrazine ring, forming tetrahydro derivatives.

  • Functional Group Reduction : Lithium aluminum hydride (LiAlH4) reduces ester or amide side groups without affecting the triazole ring.

Cyclization and Ring-Forming Reactions

The compound serves as a precursor for synthesizing fused polycyclic systems.

Examples:

  • Hydrazine-Mediated Cyclization : Reaction with hydrazine hydrate forms 1,2,3-triazolo[4,5-d]pyridazines via diacylhydrazide intermediates .

  • Intramolecular Cycloaddition : Copper-catalyzed [3+2] cycloaddition with propiolamide derivatives generates triazolopiperazines .

Solvent and Condition Effects on Reactivity

Reaction outcomes are highly sensitive to solvent polarity and temperature:

  • Protic Solvents : Water acts as a nucleophile, producing hydroxylated derivatives (e.g., 48a in 94% yield) .

  • High-Temperature Conditions : Promote cyclization and reduce side reactions (e.g., 140°C for 3–4 hours in hydrazine-mediated cyclizations) .

Mechanistic Insights

  • Tele-Substitution Mechanism : The electron-deficient triazolopyrazine ring directs nucleophiles to the tele-position via a resonance-stabilized transition state .

  • Oxidative Decarboxylation : The carboxylate group undergoes single-electron oxidation, forming a radical intermediate that decarboxylates to release CO2.

Scientific Research Applications

Chemistry

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate serves as a crucial building block in synthesizing more complex molecules. Its unique structural properties make it valuable in developing new pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation and reduction, making it versatile for synthetic applications .

Biology

Recent studies have investigated the biological activities of this compound. It has shown potential antimicrobial and anticancer properties. For instance:

  • In vitro studies demonstrated its effectiveness against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating significant antiproliferative activity .

Medicine

The compound is being explored as a potential therapeutic agent for neurological disorders and cancer treatment. Its mechanism of action may involve modulating specific molecular targets such as kinases involved in cell proliferation and survival pathways . Notably:

  • A derivative of this compound exhibited excellent inhibitory activities against c-Met and VEGFR-2 kinases with low toxicity profiles .

Industrial Applications

This compound is also utilized in developing advanced materials such as polymers and nanomaterials due to its unique structural characteristics. Its properties allow for innovative approaches in material science .

Table of Biological Activities

CompoundActivity TypeTarget Cell LineIC50 (μM)Reference
This compoundAntitumorA5490.98 ± 0.08
This compoundAntitumorMCF-71.05 ± 0.17
This compoundAntitumorHeLa1.28 ± 0.25

Mechanism of Action

The mechanism of action of lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, a protein involved in cell signaling pathways that regulate cell growth and survival . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is unique due to its specific lithium salt form, which can influence its solubility, stability, and reactivity. Additionally, its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Lithium [1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its synthesis, biological activity, and relevant case studies, supported by research findings and data.

Synthesis of this compound

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific reaction conditions. The general synthetic pathway includes:

  • Formation of Triazole and Pyrazine Rings : The compound is synthesized through a multi-step process involving the formation of a triazole fused to a pyrazine ring.
  • Lithiation : The introduction of lithium in the structure is achieved through lithiation reactions with lithium salts.
  • Carboxylation : The final step often involves carboxylation to introduce the carboxylate group at the 3-position.

These steps can yield various derivatives with differing biological activities.

Anticancer Properties

This compound has shown promising anticancer activity across several studies:

  • In vitro Studies : Compounds derived from this scaffold have been evaluated against various cancer cell lines. For instance, one study reported that a derivative exhibited IC50 values of 0.83 μM against A549 (lung cancer), 0.15 μM against MCF-7 (breast cancer), and 2.85 μM against HeLa (cervical cancer) cells . These results indicate potent antiproliferative effects.
  • Mechanism of Action : The anticancer activity is attributed to the inhibition of c-Met kinase and other signaling pathways involved in tumor growth and metastasis. In particular, compounds have been noted to induce apoptosis through activation of caspases and modulation of mitochondrial pathways .

Other Biological Activities

Beyond anticancer effects, lithium [1,2,4]triazolo[4,3-a]pyrazine derivatives have been investigated for their roles in other biological processes:

  • Anti-inflammatory Effects : Some derivatives have shown potential in treating conditions related to extracellular matrix degradation and inflammation, such as osteoarthritis and psoriatic arthritis .
  • Neuroprotective Properties : Preliminary studies suggest that certain compounds may have neuroprotective effects, possibly linked to their ability to modulate signaling pathways involved in neuroinflammation .

Case Study 1: Antitumor Activity in Cell Lines

A study focused on a specific derivative (22i) demonstrated significant antitumor activity against multiple cancer cell lines. The compound not only inhibited cell proliferation but also induced apoptosis through various assays including AO fluorescence staining and cell cycle analysis. The results highlighted its potential as a c-Met kinase inhibitor with favorable pharmacokinetic properties .

Case Study 2: Mechanistic Insights into Apoptosis

Another investigation into related compounds revealed that they triggered apoptosis in breast cancer cells (MCF-7) by upregulating pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins such as Bcl-2. This study provided insights into the molecular mechanisms underlying the anticancer activity of these compounds and their potential for further development as therapeutic agents .

Data Summary

CompoundCell LineIC50 (μM)Mechanism
22iA5490.83c-Met inhibition
22iMCF-70.15Apoptosis induction
22iHeLa2.85Cell cycle arrest
17lA5490.98c-Met/VEGFR-2 inhibition
17lMCF-71.05Late apoptosis induction

Properties

IUPAC Name

lithium;[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2.Li/c11-6(12)5-9-8-4-3-7-1-2-10(4)5;/h1-3H,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEXWKVDQSKKSU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3LiN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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